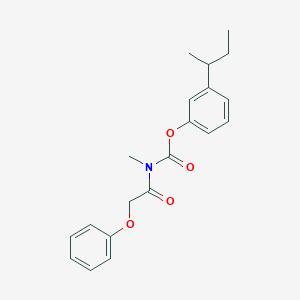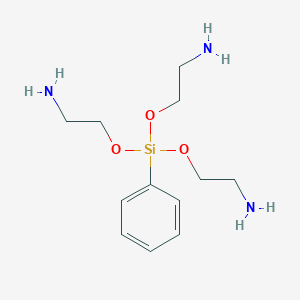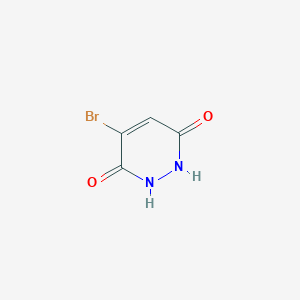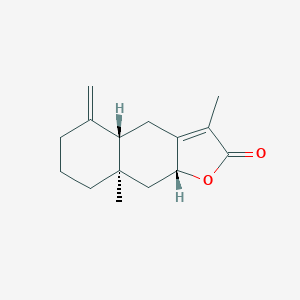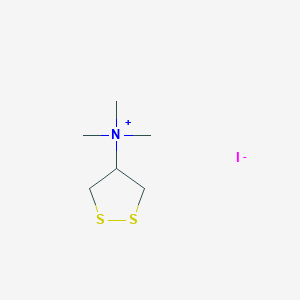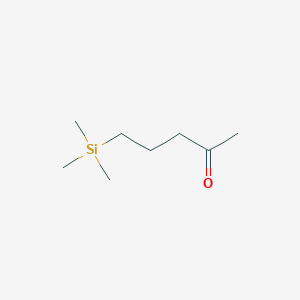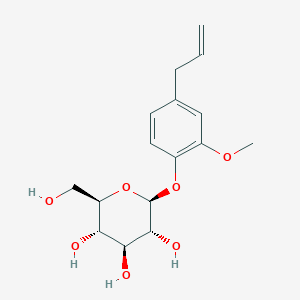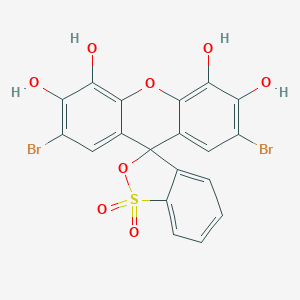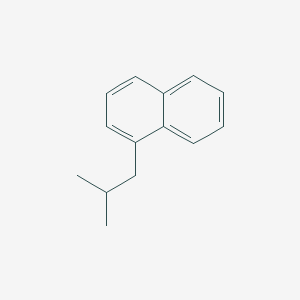
1-Isobutylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 206.32 g/mol and a boiling point of 270-272 °C. 1-Isobutylnaphthalene is a useful compound that has been extensively studied for its various applications in scientific research.
Aplicaciones Científicas De Investigación
1-Isobutylnaphthalene has been widely used in scientific research due to its unique properties. It is a useful compound that can be used in the synthesis of various organic compounds. It has been used in the synthesis of 1,4-dihydroxy-2-naphthoic acid, which is an important intermediate in the synthesis of vitamin K. 1-Isobutylnaphthalene has also been used in the synthesis of 1,4-dihydroxy-2-naphthaldehyde, which is an important intermediate in the synthesis of antihistamines.
Mecanismo De Acción
The mechanism of action of 1-Isobutylnaphthalene is not fully understood. However, it is believed that it acts as a ligand for certain receptors in the body. It has been shown to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of various genes. The binding of 1-Isobutylnaphthalene to AhR can activate the receptor and lead to the expression of genes involved in xenobiotic metabolism.
Biochemical and Physiological Effects:
1-Isobutylnaphthalene has been shown to have various biochemical and physiological effects. It has been shown to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to induce the expression of various phase II detoxification enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase. These enzymes are involved in the detoxification of xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isobutylnaphthalene is a useful compound that has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in various in vitro and in vivo experiments. However, one limitation of 1-Isobutylnaphthalene is that it is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. It may also have low solubility in certain organic solvents.
Direcciones Futuras
There are various future directions for the use of 1-Isobutylnaphthalene in scientific research. One direction is the study of its effects on the immune system. It has been shown to modulate the immune response in certain animal models, and further studies could elucidate its potential as an immunomodulatory agent. Another direction is the study of its effects on the gut microbiome. It has been shown to alter the composition of the gut microbiome in animal models, and further studies could elucidate its potential as a prebiotic or probiotic agent. Finally, the development of novel synthetic routes for 1-Isobutylnaphthalene could lead to the discovery of new compounds with useful properties.
Métodos De Síntesis
1-Isobutylnaphthalene can be synthesized by the Friedel-Crafts reaction of naphthalene with isobutyryl chloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and produces 1-Isobutylnaphthalene as a major product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
16727-91-6 |
|---|---|
Nombre del producto |
1-Isobutylnaphthalene |
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)naphthalene |
InChI |
InChI=1S/C14H16/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 |
Clave InChI |
ZYFTVCJVNRKBCC-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C)CC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
16727-91-6 |
Sinónimos |
1-Isobutylnaphthalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




